(3,4,5-Trichloro-2-methylphenyl)boronic acid

説明

Molecular Structure Analysis

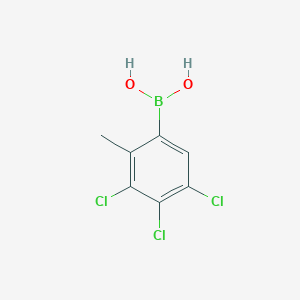

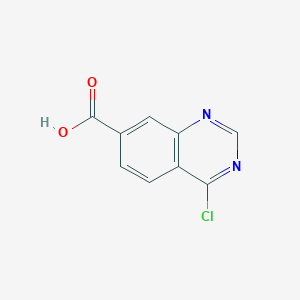

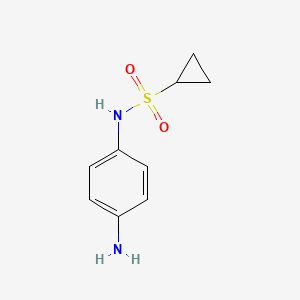

TMB has a molecular formula of C7H6Cl3BO2 and a molecular weight of 238.4 g/mol. The exact mass is 237.95300 .Chemical Reactions Analysis

TMB is widely used as a reagent for the synthesis of other organic compounds. For example, it is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .科学的研究の応用

Boronic Acid in Drug Design and Discovery

Boronic acids, including (3,4,5-Trichloro-2-methylphenyl)boronic acid, have seen a significant increase in their use in drug discovery due to their desirable properties. These properties potentially enhance the potency of drugs and/or improve their pharmacokinetic profiles. The incorporation of boronic acids into medicinal chemistry efforts has led to the FDA and Health Canada approving several boronic acid drugs, with many others in clinical trials. This review highlights the role of boronic acids in the discovery of new drugs, starting from their natural occurrence to their synthesis and incorporation into organic compounds, encouraging future drug discovery endeavors to consider the benefits of boronic acids (Plescia & Moitessier, 2020).

Boron in Seawater Desalination

The study of boron removal by reverse osmosis (RO) membranes in seawater desalination applications is crucial due to boron's presence in drinking water, which can have detrimental effects on human health. Boron, existing mainly as boric acid in seawater, challenges the desalination process due to its small size and charge neutrality. This review covers the current knowledge on boron removal using NF/RO membranes, including factors influencing boron rejection and the need for further research to optimize this process for safer drinking water (Tu, Nghiem, & Chivas, 2010).

Electrochemical Biosensors Based on Boronic Acid Derivatives

Electrochemical biosensors based on ferroceneboronic acid (FcBA) and its derivatives have been explored for their potential in sensing sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances. The unique properties of FcBA, including a boronic acid moiety for binding and an electrochemically active part, make it suitable for constructing sensitive and selective biosensors. This review discusses the progress in developing FcBA-based biosensors, highlighting their applications and limitations (Wang, Takahashi, Du, & Anzai, 2014).

Boron Buffered Solution for Plant Boron Nutrition Studies

The development of a boron-buffered solution culture system represents a significant advancement in studying plant boron nutrition. This system allows for controlled studies on the effects of boron on plant growth by maintaining constant boron concentrations in the nutrient solution. The use of a boron-specific resin to equilibrate boron concentration highlights the importance of precise boron management in agricultural practices for optimal plant growth and development (Asad, Bell, Dell, & Huang, 2004).

Boron-Containing Compounds in Fungal Management

The study of boron-containing compounds (BCCs) and their effects on fungi has unveiled their potential in both environmental and medical applications. BCCs, including boric acid and novel synthetic derivatives, have shown efficacy as antifungal agents, particularly against pathogenic species. This review discusses the social and economic benefits of BCCs, their mechanisms of action, and the emerging interest in their applications for environmental protection and antimycotic agents (Estevez-Fregoso, Farfán-García, García-Coronel, Martínez-Herrera, Alatorre, Scorei, & Soriano-Ursúa, 2021).

作用機序

Target of Action

The primary target of (3,4,5-Trichloro-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial step in the synthesis of various organic compounds .

Pharmacokinetics

Boronic acids, including this compound, have seen a significant increase in their use in drug discovery due to their desirable properties. These properties potentially enhance the potency of drugs and/or improve their pharmacokinetic profiles.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the SM coupling reaction . By participating in this reaction, this compound facilitates the formation of new carbon–carbon bonds, contributing to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction, in which this compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out under a wide range of environmental conditions. Furthermore, this compound is a relatively stable compound, which suggests that it has good stability under various environmental conditions .

特性

IUPAC Name |

(3,4,5-trichloro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BCl3O2/c1-3-4(8(12)13)2-5(9)7(11)6(3)10/h2,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKATBSATBTEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1C)Cl)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674543 | |

| Record name | (3,4,5-Trichloro-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072946-34-9 | |

| Record name | (3,4,5-Trichloro-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

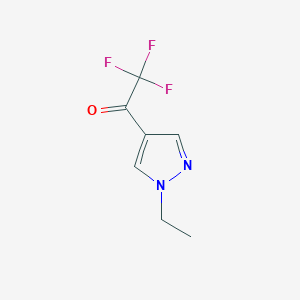

![2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1420166.png)

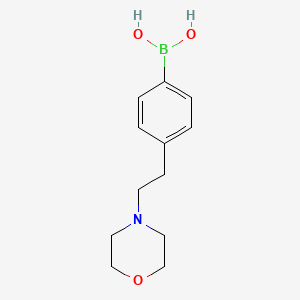

![5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde](/img/structure/B1420177.png)

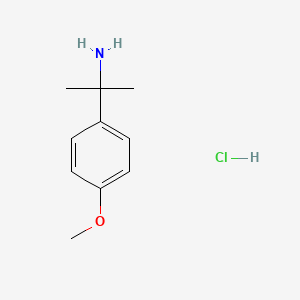

![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1420178.png)